CID 86207955
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Overview
Description
The compound identified by the Chemical Identifier “CID 86207955” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, and reactions to appreciate its role in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 86207955” involves specific chemical reactions and conditions. The preparation methods typically include:
Reacting Epoxy Resin with Aldehyde: The epoxy resin is reacted with an aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative.
Reaction with Primary Amine: The aldehyde group-containing epoxy derivative is then reacted with a primary amine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for “this compound” may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and specific reaction conditions ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound “CID 86207955” undergoes various chemical reactions, including:
Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: Reduction reactions can convert the compound into its reduced forms using appropriate reducing agents.
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated products, while reduction reactions may produce reduced derivatives .
Scientific Research Applications
The compound “CID 86207955” has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is used in industrial processes, including the production of polymers and other chemical products
Mechanism of Action
The mechanism of action of “CID 86207955” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “CID 86207955” include other epoxy derivatives and aldehyde-containing compounds. Examples include:
CID 2632: A cephalosporin antibiotic with similar structural features.
CID 6540461: Another cephalosporin with comparable properties.
CID 5362065: A cephalosporin used as an antibacterial agent.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and reactivity, which differentiate it from other similar compounds. Its ability to undergo various chemical reactions and its applications in different scientific fields highlight its distinct properties and potential .
Properties
InChI |
InChI=1S/C4H5N3O3/c1-6-2-3(7(9)10)4(8)5-6/h2H,1H3,(H,5,8) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERLTMWGMBPYCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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